7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a morpholine ring, and a benzoxepine core
Preparation Methods
The synthesis of 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core, bromination, and the introduction of the morpholine group. The synthetic route may include:
Formation of Benzoxepine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Morpholine Introduction: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and suitable catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique combination of a bromine atom, morpholine ring, and benzoxepine core. Similar compounds include:
- N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide
- Phenoxy acetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
7-bromo-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c22-17-1-6-20-16(14-17)13-15(7-10-27-20)21(25)23-18-2-4-19(5-3-18)24-8-11-26-12-9-24/h1-7,10,13-14H,8-9,11-12H2,(H,23,25) |
InChI Key |
MWNZWUWBQWYRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.